3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyrazolopyridine core. The presence of the naphthalene ring imparts significant aromaticity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of the compound 3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, and thereby inhibiting the enzyme’s activity . This results in the disruption of cell cycle progression, particularly affecting the transition from G1 to S phase and the progression through the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2, when combined with cyclin A2, forms a complex that is essential for the transition from G1 to S phase and the progression through the S phase . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have reasonable bioavailability
Result of Action
The inhibition of CDK2 by the compound leads to cell cycle arrest . This can result in the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the environment can impact the compound’s interaction with its target
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the formation of the pyrazolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the pyrazolopyridine core with a naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the pyrazolopyridine core. This can be achieved by reacting the intermediate compound with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the naphthalene ring.
Scientific Research Applications
3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-one
- 3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one
- 4-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-one
Uniqueness
3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to the presence of both the naphthalene ring and the pyrazolopyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-4-naphthalen-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10-16-14(9-15(21)18-17(16)20-19-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNOEWOPXGJRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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